![molecular formula C19H15N3O3S B2557984 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 1797267-86-7](/img/structure/B2557984.png)
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. The furan and oxadiazole moieties present in the compound are known to contribute to various pharmacological properties. Furan derivatives, for instance, have been reported to possess antibacterial and antifungal activities, as well as the ability to inhibit blood platelet aggregation . Oxadiazoles, on the other hand, are known for their utility in drug design due to their stability and bioisosteric characteristics .
Synthesis Analysis
The synthesis of related furan carboxamide compounds typically involves the reaction of furan-2-carbonyl chloride with an amine, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved with excellent yields using triethylamine and further functionalized via Suzuki-Miyaura cross-coupling . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies involving cross-coupling reactions could be employed.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives has been characterized using techniques such as 1H NMR and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide), was determined to crystallize in a triclinic form with specific bond angles and lengths, indicating the presence of stabilizing N–H…S, N–H…O, and C–H…O interactions within the solid state . Similarly, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine revealed a disordered furan ring and specific dihedral angles between the central oxadiazole ring and the pendant rings, along with intramolecular and intermolecular interactions contributing to the stability of the crystal .
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide compounds can be diverse, depending on the substituents and functional groups present. The Suzuki-Miyaura cross-coupling mentioned earlier is a key reaction that allows for the introduction of various aryl groups to the furan nucleus . The presence of the oxadiazole ring in the compound of interest suggests that it could participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry due to the presence of nitrogen atoms capable of donating electron density.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds have been shown to possess significant biological activities, which can be attributed to their molecular structures. The physical properties such as solubility, melting point, and stability would be influenced by the functional groups present, and the chemical properties would be dictated by the reactivity of the furan and oxadiazole rings, as well as the potential for hydrogen bonding and other non-covalent interactions .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Compounds related to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized similar compounds and evaluated them against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities compared to the reference drug etoposide (Ravinaik et al., 2021).
Insensitive Energetic Materials
Research by Yu et al. (2017) focused on the synthesis of derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, closely related to the target compound, for use as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity to impact and friction, making them potentially superior to traditional explosives like TNT (Yu et al., 2017).
Antiplasmodial Activities
Hermann et al. (2021) explored N-acylated furazan-3-amines for their activity against Plasmodium falciparum strains. They revealed that the nature of the acyl moiety in these compounds significantly influences their activity and cytotoxicity. This research highlights the potential application of such compounds in treating malaria (Hermann et al., 2021).
Antibacterial and Antifungal Activities
Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives, which are structurally related to the target compound. These derivatives were evaluated for their antibacterial and antifungal activities, with some compounds showing significant effectiveness against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Photochemical Synthesis
A study by Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, which are chemically related to the target compound. This research contributes to the field of synthetic chemistry, providing new methods for preparing complex heterocyclic compounds (Buscemi et al., 2001).
Antiviral Activities
Flefel et al. (2012) synthesized novel heterocyclic compounds based on furan derivatives and evaluated them for anti-avian influenza virus (H5N1) activity. Some of these compounds exhibited promising antiviral activity, demonstrating the potential of furan-based compounds in antiviral research (Flefel et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-9-16(26-11-12)19(23)20-14-6-3-2-5-13(14)10-17-21-18(22-25-17)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSXTQOUBHTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.